6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
Overview
Description
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C15H10Cl2N2O2 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation of Imidazole Derivatives
Research on the synthesis and transformation of imidazole derivatives, including 4-phosphorylated imidazoles, outlines methods for creating these compounds and their various biological and chemical properties. Such studies emphasize the importance of imidazole derivatives in pharmaceuticals, showcasing their diverse biological activities, such as insecticidal, antiblastic, and neuroprotective effects (Abdurakhmanova et al., 2018).
Heterocyclic N-oxide Molecules in Organic Synthesis
The versatility of heterocyclic N-oxide molecules, including imidazole N-oxides, in organic synthesis and drug development is discussed, highlighting their potential in creating metal complexes, catalysts, and novel therapeutic agents with anti-cancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Biologically Significant Pyrimidine Derivatives
The role of pyrimidine derivatives in developing optical sensors and their biological and medicinal applications is reviewed. These compounds' ability to form coordination and hydrogen bonds makes them excellent candidates for sensing materials and drugs, underlining the potential for developing new compounds with enhanced properties (Jindal & Kaur, 2021).
Imidazopyridine-Based Derivatives as Antibacterial Agents
The exploration of imidazopyridine-based derivatives for their antibacterial properties addresses the urgent need for new treatments against multi-drug resistant bacterial infections. This research underscores the critical role of fused heterocycles in medicinal chemistry and their potential to yield novel antibacterial agents (Sanapalli et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid are currently unknown. This compound belongs to the imidazopyridine class, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridines are known for their diverse biological activities, suggesting that they may interact with multiple targets and induce various biochemical changes .
Biochemical Pathways
Imidazopyridines are versatile scaffolds in medicinal chemistry, implying that they could influence a variety of biochemical pathways .
Pharmacokinetics
Its storage temperature is recommended to be between 28°c, suggesting that it may have specific stability and storage requirements .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect the stability of a compound, as suggested by the recommended storage temperature for this compound . Other factors, such as pH and the presence of other substances, could also influence its action and efficacy.
Properties
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)15-12(7-14(20)21)19-8-11(17)5-6-13(19)18-15/h1-6,8H,7H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKILIAPBKFUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517247 | |
Record name | [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82626-74-2 | |
Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82626-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.